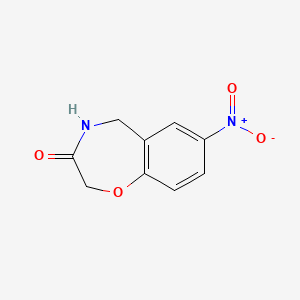![molecular formula C21H26FN5O B5512503 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications.
Synthesis Analysis
The synthesis of compounds similar to "this compound" involves multi-step processes. For example, Eskola et al. (2002) described the synthesis of a related compound through electrophilic fluorination of a precursor, employing palladium catalysis in an inert solvent. The process includes steps like the introduction of a trimethylstannyl leaving group and purification for injection (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized using techniques like X-ray crystallography. For instance, Özbey et al. (1998) determined the crystal and molecular structure of a related compound, revealing specific angles and conformations of the molecule's rings (Özbey et al., 1998).
Chemical Reactions and Properties
Research by Carceller et al. (1993) on similar compounds demonstrated their potential to participate in various chemical reactions and possess properties like antiemetic and analgesic activities (Carceller et al., 1993).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex pyrimidine derivatives, such as "4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine," often involves multi-step reactions, including condensation, nucleophilic substitution, and catalysis. These compounds exhibit a wide range of chemical properties due to the diverse functionalities present in their structure. For example, the fluorophenyl group can enhance the molecule's lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. Piperazine and piperidine rings are known for their ability to interact with biological targets, offering potential therapeutic benefits. The synthesis of such compounds provides insights into novel methodologies and chemical transformations, contributing to the advancement of synthetic organic chemistry (Kaya et al., 2016).
Therapeutic Applications
Pyrimidine derivatives have been extensively explored for their therapeutic potential. The structural motifs present in "this compound" are found in molecules with diverse pharmacological activities, including antitumor, antibacterial, and neurological effects. For instance, compounds with piperazine and pyrimidine structures have shown promise as anticancer agents, demonstrating potent activity against various cancer cell lines. This highlights the importance of such derivatives in the development of new therapeutic agents with improved efficacy and selectivity (Stanojković et al., 2010).
Potential for Novel Drug Discovery
The unique structural features of "this compound" and related compounds make them valuable scaffolds for drug discovery. By modifying different parts of the molecule, researchers can create derivatives with varying biological activities and pharmacokinetic profiles, facilitating the identification of novel drug candidates. This approach is particularly useful in the search for treatments for diseases with unmet medical needs, such as resistant bacterial infections and complex neurological disorders (Naito et al., 2005).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c22-18-6-4-17(5-7-18)16-20(28)26-14-12-25(13-15-26)19-8-9-23-21(24-19)27-10-2-1-3-11-27/h4-9H,1-3,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHTBCMBADGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)
![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)


![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)